Piperazine, 4-phenyl-1-(4-pyridyl)-
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Description
Piperazine, 4-phenyl-1-(4-pyridyl)- is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . It is an active structural component that is used as a building block to prepare various medicinally important active molecules .
Synthesis Analysis
Piperazine itself can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane, by the action of sodium and ethylene glycol on ethylene diamine hydrochloride, or by reduction of pyrazine with sodium in ethanol . Recent advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .Molecular Structure Analysis
The molecular structure of Piperazine, 4-phenyl-1-(4-pyridyl)- is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring .Chemical Reactions Analysis
Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra . Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .Physical And Chemical Properties Analysis
Piperazine is freely soluble in water and ethylene glycol, but insoluble in diethyl ether. It is a weak base with two pKb of 5.35 and 9.73 at 25 °C.; the pH of a 10% aqueous solution of piperazine is 10.8–11.8 .Safety And Hazards
Future Directions
Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions. Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .
properties
IUPAC Name |
1-phenyl-4-pyridin-4-ylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c1-2-4-14(5-3-1)17-10-12-18(13-11-17)15-6-8-16-9-7-15/h1-9H,10-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUVRPYITOXIFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163064 |
Source
|
Record name | Piperazine, 4-phenyl-1-(4-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60163064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazine, 4-phenyl-1-(4-pyridyl)- | |
CAS RN |
14549-61-2 |
Source
|
Record name | Piperazine, 4-phenyl-1-(4-pyridyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014549612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperazine, 4-phenyl-1-(4-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60163064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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